molecular formula C6H12N2O6S B12404032 (2R)-5-amino-5-oxo-2-(sulfomethylamino)pentanoic acid

(2R)-5-amino-5-oxo-2-(sulfomethylamino)pentanoic acid

Cat. No.: B12404032
M. Wt: 240.24 g/mol
InChI Key: IJPDZABPBAULPU-SCSAIBSYSA-N
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Description

(2R)-5-amino-5-oxo-2-(sulfomethylamino)pentanoic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a keto group, and a sulfomethylamino group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-5-amino-5-oxo-2-(sulfomethylamino)pentanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of a suitable amino acid derivative with a sulfomethylating agent under controlled conditions. The reaction conditions often include the use of solvents like water or ethanol, and the process may require specific temperatures and pH levels to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of catalysts and automated monitoring systems further enhances the production process, making it feasible for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

(2R)-5-amino-5-oxo-2-(sulfomethylamino)pentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of amino alcohols.

    Substitution: The amino and sulfomethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures, pH levels, and the use of appropriate solvents.

Major Products

Scientific Research Applications

(2R)-5-amino-5-oxo-2-(sulfomethylamino)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-5-amino-5-oxo-2-(sulfomethylamino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent modifications with these targets, thereby modulating their activity. The pathways involved in these interactions are often complex and require detailed biochemical studies to fully elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-5-amino-5-oxo-2-(sulfomethylamino)pentanoic acid include:

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique reactivity and versatility. This makes it particularly valuable in research and industrial applications where multifunctional compounds are required.

Properties

Molecular Formula

C6H12N2O6S

Molecular Weight

240.24 g/mol

IUPAC Name

(2R)-5-amino-5-oxo-2-(sulfomethylamino)pentanoic acid

InChI

InChI=1S/C6H12N2O6S/c7-5(9)2-1-4(6(10)11)8-3-15(12,13)14/h4,8H,1-3H2,(H2,7,9)(H,10,11)(H,12,13,14)/t4-/m1/s1

InChI Key

IJPDZABPBAULPU-SCSAIBSYSA-N

Isomeric SMILES

C(CC(=O)N)[C@H](C(=O)O)NCS(=O)(=O)O

Canonical SMILES

C(CC(=O)N)C(C(=O)O)NCS(=O)(=O)O

Origin of Product

United States

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